Welcome to the BenchChem Online Store!
molecular formula C8H11NO4S B163985 2-Ethoxyphenyl sulfamate CAS No. 128276-53-9

2-Ethoxyphenyl sulfamate

Cat. No. B163985
M. Wt: 217.24 g/mol
InChI Key: GALYTZAHXNSNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05053072

Procedure details

2.2 g of water are added dropwise at 30 C to 40° C. to a solution of 19.2 g of 2-ethoxyphenoxysulfonyl isocyanate in 150 ml of tetrachloromethane. The mixture is stirred at room temperature until the evolution of carbon dioxide has ceased and cooled to 0° C., the product is filtered off with suction, and the filter residue is washed with ice-cold tetrachloromethane. Drying in vacuo gives 16 g of 2-ethoxyphenyl sulfamate of melting point 62°-65° C.
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
2-ethoxyphenoxysulfonyl isocyanate
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[CH2:2]([O:4][C:5]1[CH:17]=[CH:16][CH:15]=[CH:14][C:6]=1[O:7][S:8]([N:11]=C=O)(=[O:10])=[O:9])[CH3:3].C(=O)=O>ClC(Cl)(Cl)Cl>[S:8](=[O:9])(=[O:10])([O:7][C:6]1[CH:14]=[CH:15][CH:16]=[CH:17][C:5]=1[O:4][CH2:2][CH3:3])[NH2:11]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
O
Name
2-ethoxyphenoxysulfonyl isocyanate
Quantity
19.2 g
Type
reactant
Smiles
C(C)OC1=C(OS(=O)(=O)N=C=O)C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
the filter residue is washed with ice-cold tetrachloromethane
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
S(N)(OC1=C(C=CC=C1)OCC)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.